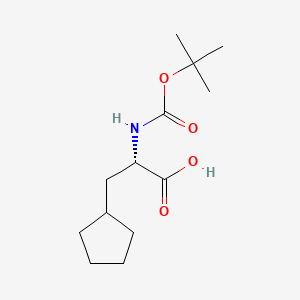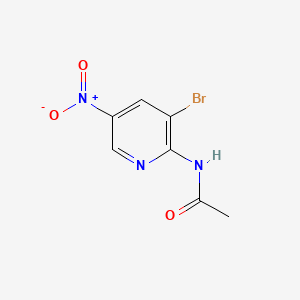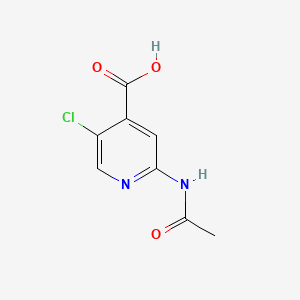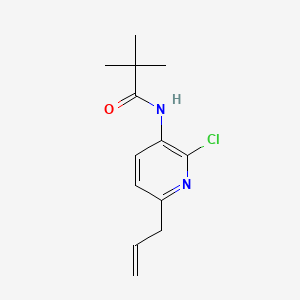
3-(p-Tolyloxy)phthalonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyloxy)phthalonitrile is a chemical compound with the linear formula C15H10N2O . It is used in the field of chemistry and is often involved in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of phthalonitrile polymers, which are similar to 3-(p-Tolyloxy)phthalonitrile, involves a process called self-condensation . This process is initiated by a nucleophilic attack of a lithium alkoxide (or another strong nucleophile) on the electrophilic carbon of the nitrile, which generates nucleophilic nitrogen that proceeds with the self-condensation process .Molecular Structure Analysis
The molecular structure of 3-(p-Tolyloxy)phthalonitrile is characterized by its linear formula C15H10N2O . The compound has a molecular weight of 234.26 .Chemical Reactions Analysis
Phthalonitriles, including 3-(p-Tolyloxy)phthalonitrile, are known for their reactivity. They are commonly used in the synthesis of chiral phthalocyanines . The self-condensation of phthalonitriles usually leads to the target phthalocyanines in extremely low yields .Physical and Chemical Properties Analysis
3-(p-Tolyloxy)phthalonitrile has a molecular weight of 234.26 . It is a solid at room temperature . Unfortunately, no further physical and chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Dielektrische Materialien
Dielektrische Materialien sind unverzichtbare Bestandteile in elektronischen Geräten. Die geringe dielektrische Verlustleistung von 3-(p-Tolyloxy)phthalonitril macht es für die Verwendung in Kondensatoren, Isolatoren und Leiterplatten geeignet. Seine hohe thermische Stabilität gewährleistet eine zuverlässige Leistung auch unter extremen Bedingungen .
Fazit
Die Vielseitigkeit und einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Material in der elektronischen und materialwissenschaftlichen Forschung. Seine Anwendungen reichen von Dielektrika bis hin zum Magnetowiderstand und bieten spannende Möglichkeiten für zukünftige Innovationen . Forscher untersuchen weiterhin sein Potenzial, und sein Einfluss auf verschiedene Bereiche wird wahrscheinlich wachsen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Phenol derivatives, like 3-(p-Tolyloxy)phthalonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being researched for their potential applications in various industries, including plastics, adhesives, and coatings, and for their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERBWBJRZDWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652130 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116965-13-0 |
Source


|
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)
